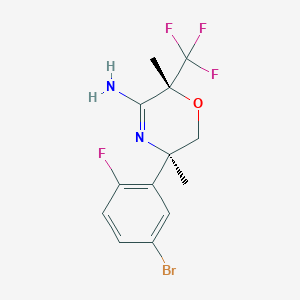![molecular formula C14H26O4 B8278580 (2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B8278580.png)
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is an organic compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid backbone with a 4-tert-butyl ester group and a ®-2-methyl-pentyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can be achieved through several methods. One common approach involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including succinic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters or acids .
科学的研究の応用
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
作用機序
The mechanism of action of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Succinic acid di-tert-butyl ester: Similar in structure but with two tert-butyl ester groups.
Succinic acid mono-tert-butyl ester: Contains only one tert-butyl ester group.
Methyl succinate: A simpler ester derivative of succinic acid with a methyl group.
Uniqueness
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is unique due to the presence of both a ®-2-methyl-pentyl substituent and a tert-butyl ester group. This combination of structural features imparts specific chemical and physical properties that differentiate it from other succinic acid derivatives.
特性
分子式 |
C14H26O4 |
|---|---|
分子量 |
258.35 g/mol |
IUPAC名 |
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C14H26O4/c1-6-7-10(2)8-11(13(16)17)9-12(15)18-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,17)/t10-,11+/m1/s1 |
InChIキー |
YDFXGYXAYDURTF-MNOVXSKESA-N |
異性体SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)










![4-tert-butoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B8278575.png)


